2-Nitro-pyridin-4-ylamine hydrochloride

Catalog No.
S867738
CAS No.
1187929-34-5
M.F
C5H6ClN3O2
M. Wt
175.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-pyridin-4-ylamine hydrochloride

CAS Number

1187929-34-5

Product Name

2-Nitro-pyridin-4-ylamine hydrochloride

IUPAC Name

2-nitropyridin-4-amine;hydrochloride

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.57 g/mol

InChI

InChI=1S/C5H5N3O2.ClH/c6-4-1-2-7-5(3-4)8(9)10;/h1-3H,(H2,6,7);1H

InChI Key

KVSZUUAIPGULCW-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1N)[N+](=O)[O-].Cl

Canonical SMILES

C1=CN=C(C=C1N)[N+](=O)[O-].Cl

Synthesis and Characterization:

2-Nitro-pyridin-4-ylamine hydrochloride is a relatively rare compound, and scientific literature on its synthesis and characterization is limited. There seems to be no recent research readily available on its production methods. However, some older studies discuss its preparation through nitration of 4-aminopyridine followed by purification and conversion to the hydrochloride salt [].

Potential Applications:

Due to the presence of both a nitro group (NO2) and an amine group (NH2) in its structure, 2-Nitro-pyridin-4-ylamine hydrochloride possesses interesting functional groups that might be valuable in various scientific research fields. Here are some potential applications:

  • Organic Chemistry: The combination of the nitro and amine groups makes 2-Nitro-pyridin-4-ylamine hydrochloride a potential candidate for further functionalization and development of novel organic molecules with specific properties. Research in this area might explore its reactivity in nucleophilic substitution reactions or its reduction to form valuable intermediates [].
  • Medicinal Chemistry: The nitro group can be a bioisostere of a carboxylic acid group, which is often found in bioactive molecules. In theory, 2-Nitro-pyridin-4-ylamine hydrochloride could serve as a starting material for the design and synthesis of new potential drug candidates. However, there is no current research available on its biological activity [, ].

2-Nitro-pyridin-4-ylamine hydrochloride is a chemical compound with the molecular formula C5_5H6_6ClN3_3O2_2 and a CAS number of 1187929-34-5. It appears as an off-white solid and is primarily used in various chemical and biological applications. The compound features a pyridine ring substituted with both nitro and amino groups, which contributes to its unique chemical properties and reactivity .

The reactivity of 2-Nitro-pyridin-4-ylamine hydrochloride can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, engaging in substitution reactions with alkyl halides.
  • Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, which may alter the compound's biological activity.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, affecting its solubility and reactivity in various solvents .

Research indicates that 2-Nitro-pyridin-4-ylamine hydrochloride exhibits notable biological activity. Its structure allows it to interact with various biological targets, potentially influencing:

  • Antimicrobial Properties: Some studies suggest that compounds with similar structures possess antibacterial or antifungal properties.
  • Anticancer Activity: Preliminary investigations have indicated that analogs of this compound may exhibit cytotoxic effects against certain cancer cell lines .

Several methods are available for synthesizing 2-Nitro-pyridin-4-ylamine hydrochloride:

  • Nitration of Pyridin-4-amine: The starting material, pyridin-4-amine, can undergo nitration using nitric acid to introduce the nitro group.
  • Hydrochlorination: The resulting product can then be treated with hydrochloric acid to form the hydrochloride salt.
  • Alternative Methods: Other synthetic routes may involve coupling reactions or modifications of existing nitropyridine derivatives to introduce the amino group at the appropriate position .

2-Nitro-pyridin-4-ylamine hydrochloride finds applications in various fields:

  • Pharmaceuticals: It is utilized in drug development due to its potential biological activities.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Agricultural Chemicals: Its derivatives may be explored for use in agrochemicals due to possible herbicidal or fungicidal properties .

Studies examining the interactions of 2-Nitro-pyridin-4-ylamine hydrochloride with biological systems are crucial for understanding its potential therapeutic applications. Research has focused on:

  • Protein Binding Studies: Investigating how the compound binds to specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how effectively the compound enters cells may inform its efficacy as a drug candidate.
  • In Vivo Studies: Animal studies are essential for evaluating the pharmacokinetics and pharmacodynamics of this compound .

Several compounds share structural similarities with 2-Nitro-pyridin-4-ylamine hydrochloride. These include:

Compound NameCAS NumberKey Features
4-Amino-2-nitropyridine564459Contains an amino group at position 4; used in pharmaceuticals.
2-Nitro-pyridin-3-ylamine14916-64-4Similar nitro substitution; potential biological activity.
4-Nitro-pyridin-2-ylamineNot specifiedDifferent substitution pattern; studied for agricultural applications.

Uniqueness

What sets 2-Nitro-pyridin-4-ylamine hydrochloride apart from these compounds is its specific positioning of functional groups, which influences its reactivity and biological activity. This unique arrangement allows it to exhibit distinct properties that may not be present in its analogs, making it a subject of interest in both synthetic and medicinal chemistry .

Dates

Modify: 2023-08-16

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